molecular formula C11H17N3O2 B13482496 Ethyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate

Ethyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate

Cat. No.: B13482496
M. Wt: 223.27 g/mol
InChI Key: QWSPGTLLRSYGDJ-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate, can be achieved through several methods:

Industrial Production Methods

Industrial production of imidazole derivatives often involves the use of continuous flow reactors to optimize reaction conditions and improve yields. The choice of method depends on the desired substitution pattern and functional group compatibility .

Mechanism of Action

The mechanism of action of Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentane ring fused with the imidazole moiety makes it a valuable compound for various applications .

Biological Activity

Ethyl 1-amino-3-(1H-imidazol-1-yl)cyclopentane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a cyclopentane framework, an amino group, and an imidazole moiety. This combination positions it as a potential candidate for various biological applications.

Structural Overview

The compound's structure can be described as follows:

  • Cyclopentane Ring : A five-membered carbon ring that contributes to the compound's overall stability and reactivity.
  • Imidazole Moiety : A five-membered ring containing two nitrogen atoms, known for its role in biological activity, particularly in enzyme interactions.
  • Carboxylate Group : Enhances solubility and potential interaction with biological targets.
Feature Description
Chemical Formula C₉H₁₂N₄O₂
Molecular Weight 196.22 g/mol
Functional Groups Amino, Imidazole, Carboxylate

Pharmacological Potential

Preliminary studies indicate that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Research has shown that imidazole derivatives can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : The imidazole ring is known to interact with various enzymes, suggesting potential applications in enzyme inhibition studies .

Case Studies

A study assessing the biological activity of imidazole derivatives highlighted their efficacy against various pathogens, establishing a precedent for further exploration of compounds like this compound . Another investigation into selective deubiquitinase inhibitors noted that similar compounds could modulate cellular pathways by inhibiting specific enzymes .

Understanding the mechanisms through which this compound exerts its biological effects is critical. Potential mechanisms include:

  • Binding Affinity to Biological Targets : Interaction studies suggest that the compound may bind effectively to certain receptors and enzymes, influencing their activity.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound could alter signaling pathways involved in cell growth and apoptosis.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the cyclopentane core.
  • Introduction of the imidazole ring through cyclization reactions.
  • Addition of the carboxylate group via carboxylation methods.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds can provide insights into the unique properties of this compound:

Compound Name Key Features Biological Activity
Methyl 1-(methylamino)-3-(1H-pyrazol-1-yl)cyclopentane-1-carboxylateContains a pyrazole ringAntimicrobial activity
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene]}piperazine-1-carboxylateNeuroprotective effectsComplex substituents enhance activity
Cyclopentane derivativesVarious structuresUsed as analogs in drug design

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 1-amino-3-imidazol-1-ylcyclopentane-1-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-2-16-10(15)11(12)4-3-9(7-11)14-6-5-13-8-14/h5-6,8-9H,2-4,7,12H2,1H3

InChI Key

QWSPGTLLRSYGDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(C1)N2C=CN=C2)N

Origin of Product

United States

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